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4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene Documentation Hub

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  • Product: 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
  • CAS: 347377-09-7

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral reference data for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Executive Summary In modern drug discovery and complex natural product synthesis, terminal alkynes are indispensable functional groups used in Sonogashira cross-couplings, click chemistry (CuAAC), and structural rigidifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, terminal alkynes are indispensable functional groups used in Sonogashira cross-couplings, click chemistry (CuAAC), and structural rigidification. 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (also referred to as 1-benzyloxy-4-(2,2-dibromovinyl)-2-methoxybenzene) is a critical synthetic intermediate derived from O-benzyl vanillin. It serves as the direct precursor to the corresponding terminal alkyne via the second stage of the Corey-Fuchs homologation.

This whitepaper provides a comprehensive technical guide on the synthesis, mechanistic grounding, and structural validation of this intermediate. By detailing field-proven experimental protocols and providing highly accurate 1 H and 13 C NMR spectral reference data, this guide empowers researchers to confidently synthesize and characterize this molecule.

Mechanistic Grounding: The Corey-Fuchs Olefination

The transformation of 4-benzyloxy-3-methoxybenzaldehyde to the target 1,1-dibromoalkene relies on the first half of the [1]. First reported in 1972, this reaction remains the gold standard for the one-carbon homologation of aldehydes to alkynes, with extensive applications in the synthesis of polyketides, alkaloids, and terpenoids[2].

Causality in Reagent Selection

The reaction utilizes carbon tetrabromide (CBr 4​ ) and triphenylphosphine (PPh 3​ ). The stoichiometry is critical: a minimum of two equivalents of PPh 3​ is required.

  • Ylide Formation: The first equivalent of PPh 3​ reacts with CBr 4​ to generate the reactive dibromomethylene phosphonium ylide (Ph 3​ P=CBr 2​ ) and a bromophosphonium byproduct.

  • Oxygen Scavenging: The second equivalent of PPh 3​ acts as a reducing agent/oxygen acceptor, driving the cycloreversion of the oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide (Ph 3​ P=O)[3].

Mechanism A Aldehyde (O-Benzyl Vanillin) D Oxaphosphetane Intermediate A->D Nucleophilic Attack B CBr4 + 2 PPh3 Reagents C Dibromomethylene Ylide B->C Ylide Formation C->D Wittig Addition E Cycloreversion (-Ph3P=O) D->E Spontaneous F Dibromoalkene Product E->F Final Product

Mechanistic workflow of the Corey-Fuchs olefination.

Experimental Methodology: A Self-Validating Protocol

To ensure high yields and simplify the notoriously difficult removal of Ph 3​ P=O, the following step-by-step protocol integrates thermodynamic control and solubility-based purification.

Reagents & Materials
  • Substrate: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 equiv, 10.0 mmol, 2.42 g)

  • Halogen Source: CBr 4​ (2.0 equiv, 20.0 mmol, 6.63 g)

  • Phosphine: PPh 3​ (4.0 equiv, 40.0 mmol, 10.49 g) — Note: Excess is used to ensure complete ylide formation and drive the reaction forward.

  • Solvent: Anhydrous Dichloromethane (CH 2​ Cl 2​ ), 50 mL.

Step-by-Step Workflow
  • Ylide Generation (Temperature Control): Dissolve CBr 4​ in anhydrous CH 2​ Cl 2​ (30 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath. Add PPh 3​ in small portions over 15 minutes.

    • Causality: The formation of the ylide is highly exothermic. Rapid addition at room temperature leads to the degradation of the ylide into unreactive polymeric species.

  • Aldehyde Addition (Self-Reporting Kinetics): Stir the mixture at 0 °C for 15 minutes until a deep reddish-orange color develops (confirming ylide formation). Dissolve the aldehyde in 20 mL of CH 2​ Cl 2​ and add it dropwise.

    • Self-Validation: The reaction acts as a self-reporting system. As the aldehyde consumes the ylide, the deep orange color transitions to a pale yellow suspension. Complete consumption should be verified by TLC (Hexanes/EtOAc 8:2; disappearance of the UV-active aldehyde spot at R f​ ~0.3).

  • Quenching & Trituration (Purification Strategy): After stirring for 1 hour at room temperature, quench the reaction with 50 mL of saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ (3 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to a thick syrup.

    • Causality: Do not attempt to load this syrup directly onto a column. Instead, suspend the residue in 100 mL of cold hexanes/diethyl ether (4:1) and stir vigorously. This selectively precipitates the bulk of the Ph 3​ P=O byproduct as a white solid, which is then removed by vacuum filtration.

  • Chromatography: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene as a pale yellow solid (Typical yield: 85-92%).

Spectral Reference Data

The structural integrity of the synthesized product is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the summarized quantitative data tables for the 1 H and 13 C NMR shifts, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.45 – 7.28Multiplet (m)-5HAr-H (Benzyl aromatic)
7.38Singlet (s)-1HAr-CH =CBr 2​ (Vinyl proton)
7.18Doublet (d)2.01HAr-H (H-3, central ring)
7.05Doublet of doublets (dd)8.4, 2.01HAr-H (H-5, central ring)
6.88Doublet (d)8.41HAr-H (H-6, central ring)
5.18Singlet (s)-2H-OCH 2​ Ph (Benzylic)
3.91Singlet (s)-3H-OCH 3​ (Methoxy)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
149.5Quaternary (C)C-2 (C-OMe)
149.0Quaternary (C)C-1 (C-OBn)
136.8Quaternary (C)C-ipso (Benzyl)
136.5Methine (CH)Ar-C H=CBr 2​ (Vinyl carbon)
128.6Methine (CH)C-meta (Benzyl)
128.5Quaternary (C)C-4 (C-vinyl attachment)
128.0Methine (CH)C-para (Benzyl)
127.2Methine (CH)C-ortho (Benzyl)
122.0Methine (CH)C-5 (Central ring)
113.5Methine (CH)C-6 (Central ring)
111.0Methine (CH)C-3 (Central ring)
88.5Quaternary (C)=C Br 2​ (Terminal vinyl carbon)
70.8Methylene (CH 2​ )-OC H 2​ Ph (Benzylic)
56.0Methyl (CH 3​ )-OC H 3​ (Methoxy)

Data Interpretation & Structural Validation

To establish absolute trustworthiness in the synthesized compound, the NMR data must be interpreted through the lens of electronic and steric effects:

  • Validation of the Olefin (The Heavy Atom Effect): The most critical diagnostic marker in the 13 C NMR spectrum is the terminal alkene carbon (=C Br 2​ ) appearing at δ 88.5 ppm . Standard sp 2 hybridized alkene carbons typically resonate between 110–150 ppm. The profound upfield shift observed here is a classic manifestation of the Heavy Atom Effect. The large electron clouds of the two bromine atoms induce significant steric shielding and spin-orbit coupling, pushing the carbon resonance upfield.

  • Validation of the Vinyl Proton: In the 1 H NMR spectrum, the vinyl proton (Ar-CH =CBr 2​ ) appears as a sharp singlet at δ 7.38 ppm . The complete absence of an aldehyde proton signal (which would typically appear far downfield at ~9.8 ppm) serves as a self-validating check that the starting material has been entirely consumed.

  • Regiochemical Confirmation of the Aromatic Core: The substitution pattern of the central aromatic ring is confirmed by the coupling constants. H-3 appears as a doublet with a small meta-coupling (J = 2.0 Hz), H-6 appears as a doublet with a large ortho-coupling (J = 8.4 Hz), and H-5 appears as a doublet of doublets (J = 8.4, 2.0 Hz). This perfectly aligns with the 1,2,4-trisubstituted geometry inherited from the vanillin core.

References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl-> ethynyl conversion". Tetrahedron Letters, 1972, 13, 3769–3772. URL:[Link][1]

  • Ashraf, R. et al. "Corey-Fuchs reaction enabled synthesis of natural products: a review". RSC Advances, 2025, 15(11), 8121-8155. URL:[Link][2]

  • "Corey–Fuchs reaction". ChemEurope Encyclopedia. URL:[Link][3]

Sources

Exploratory

The Chemistry and Application of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene: A Technical Whitepaper

Executive Summary In modern synthetic organic chemistry and drug discovery, the strategic selection of highly versatile intermediates dictates the efficiency of the entire synthetic pipeline. 4-(2,2-Dibromoethenyl)-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, the strategic selection of highly versatile intermediates dictates the efficiency of the entire synthetic pipeline. 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (CAS: 347377-09-7) is a pivotal gem-dibromoalkene intermediate derived from 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin).

This whitepaper provides an in-depth mechanistic and practical guide to the synthesis and downstream applications of this compound. By acting as a "masked alkyne," this derivative enables the modular construction of complex bioactive architectures, including trans-stilbenes (e.g., Piceatannol analogs) and 1,2,3-triazole-fused alkaloid hybrids, which are heavily investigated for their anti-cancer and neuroprotective properties.

Mechanistic Grounding: The Corey-Fuchs Olefination

The synthesis of 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene relies on the Corey-Fuchs reaction , a highly reliable method for converting aldehydes into gem-dibromoalkenes[1].

Causality of Reagent Selection
  • Triphenylphosphine (PPh₃) & Carbon Tetrabromide (CBr₄): The reaction initiates via the nucleophilic attack of PPh₃ on CBr₄, generating a reactive phosphonium species and a tribromomethyl anion. Subsequent recombination yields the dibromomethylene triphenylphosphorane ylide.

  • Thermodynamic Driving Force: The formation of the exceptionally strong P=O bond in the triphenylphosphine oxide byproduct (bond dissociation energy ~544 kJ/mol) drives the olefination of the aldehyde to completion.

  • Protecting Group Strategy (Benzyloxy): The benzyloxy (-OBn) group at the 1-position is deliberately chosen over a free phenol or an acetyl group. The -OBn group is entirely inert to the highly basic and nucleophilic conditions of both the Corey-Fuchs olefination and subsequent alkyne generation, yet it can be cleanly removed later via palladium-catalyzed hydrogenolysis or BBr₃ treatment[2].

Downstream Derivatization: Unmasking and Cross-Coupling

The true synthetic value of 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene lies in its conversion to 4-ethynyl-2-methoxy-1-benzyloxybenzene (CAS: 144735-54-6) , a terminal alkyne ready for complex fragment coupling.

Alkyne Generation (Fritsch–Buttenberg–Wiechell Rearrangement)

Treatment of the gem-dibromoalkene with a strong base (typically 2.2 to 2.5 equivalents of n-butyllithium) triggers a cascade reaction. The first equivalent of n-BuLi induces an E2 dehydrohalogenation to form a bromoalkyne. The second equivalent undergoes a rapid halogen-metal exchange to yield a lithium acetylide. Quenching this self-validating intermediate with water or an electrophile yields the terminal alkyne[3].

Application A: Piceatannol Analogs via Sonogashira Coupling

The resulting terminal alkyne is a critical building block in the synthesis of Piceatannol, a naturally occurring trans-stilbene with potent anti-platelet and anti-cancer properties[2]. The alkyne undergoes a Pd/Cu-catalyzed Sonogashira cross-coupling with aryl iodides (e.g., 1-iodo-3,5-dimethoxybenzene) to form a diarylalkyne. This alkyne is subsequently reduced stereoselectively to yield the trans-stilbene core.

Application B: Neuroprotective Agents via Click Chemistry (CuAAC)

Recent advancements in Alzheimer's disease research have utilized this specific alkyne in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). By reacting 4-ethynyl-2-methoxy-1-benzyloxybenzene with lupinine azide, researchers have successfully synthesized 1,2,3-triazole lupinine hybrids[4]. These hybrid molecules exhibit significant Acetylcholinesterase (AChE) inhibitory activity, making them promising candidates for neurodegenerative disease therapies[5].

Quantitative Data & Reaction Metrics

The following table summarizes the field-validated quantitative data for the primary transformations involving this molecular scaffold.

TransformationReagents & ConditionsAverage Yield (%)Key Product / Intermediate
Corey-Fuchs Olefination CBr₄ (2 eq), PPh₃ (4 eq), dry DCM, 0 °C to RT85 - 92%4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
Alkyne Unmasking n-BuLi (2.2 eq), dry THF, -78 °C to RT75 - 88%4-Ethynyl-2-methoxy-1-benzyloxybenzene
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N, 60 °C65 - 80%Diarylalkyne (Piceatannol precursor)
CuAAC (Click Chemistry) CuSO₄·5H₂O, NaAsc, DMF, 75 °C70 - 85%1,2,3-Triazole Lupinine Hybrids

Validated Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Causality Note: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the highly reactive phosphorus ylide, severely depressing the yield.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add triphenylphosphine (4.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M relative to the aldehyde).

  • Ylide Generation: Cool the solution to 0 °C using an ice-water bath. Slowly add carbon tetrabromide (2.0 equiv) portion-wise. Stir for 15 minutes until the solution turns a distinct orange/red color, visually validating ylide formation.

  • Aldehyde Addition: Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 equiv) in a minimal amount of dry DCM and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Complete consumption of the aldehyde indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the gem-dibromoalkene as a pale solid.

Protocol 2: Synthesis of 4-Ethynyl-2-methoxy-1-benzyloxybenzene

Causality Note: Strict temperature control at -78 °C is required to prevent the highly nucleophilic n-BuLi from attacking the methoxy or benzyloxy protecting groups.

  • Preparation: Dissolve 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Lithiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (2.5 M in hexanes, 2.2 equiv) dropwise via syringe over 15 minutes. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Workup & Purification: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the terminal alkyne.

Visualizations

Synthetic Workflow

Synthetic_Workflow A O-Benzylvanillin (Aldehyde Precursor) B CBr4, PPh3 (Corey-Fuchs Olefination) A->B C 4-(2,2-Dibromoethenyl)-2-methoxy- 1-benzyloxybenzene B->C D n-BuLi, THF, -78 °C (Elimination/Rearrangement) C->D E 4-Ethynyl-2-methoxy- 1-benzyloxybenzene D->E F Sonogashira Coupling (Pd/Cu Catalysis) E->F G CuAAC Click Chemistry (CuSO4, NaAsc) E->G H trans-Stilbenes & Piceatannol Analogs F->H I 1,2,3-Triazole Lupinine Hybrids G->I

Synthetic workflow from O-benzylvanillin to bioactive derivatives via the dibromoalkene intermediate.

CuAAC Click Chemistry Mechanism

CuAAC_Mechanism A Terminal Alkyne (Derivative) C Cu-Acetylide Complex (Intermediate 1) A->C B Cu(I) Catalyst (Active Species) B->C Deprotonation E Metallacycle (Intermediate 2) C->E D Organic Azide (e.g., Lupinine Azide) D->E Coordination F 1,4-Disubstituted 1,2,3-Triazole E->F Reductive Elimination F->B Catalyst Regeneration

CuAAC mechanism forming 1,2,3-triazole hybrids from the terminal alkyne.

References

  • Strategies for the Synthesis of Benzyltetrahydroisoquinoline Alkaloids. University of KwaZulu-Natal. Available at: [Link]

  • KR100878394B1 - Synthesis of Piceatannol. Google Patents.
  • Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine. Research Journal of Pharmacy and Technology (RJPT). Available at:[Link]

  • Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. National Institutes of Health (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of terminal alkynes from 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Introduction and Scope The synthesis of terminal alkynes is a foundational transformation in modern drug development, providing essential precursors for Sonogashira cross-couplings, click chemistry (CuAAC), and the total...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of terminal alkynes is a foundational transformation in modern drug development, providing essential precursors for Sonogashira cross-couplings, click chemistry (CuAAC), and the total synthesis of complex natural products[1]. For vanillin-derived scaffolds, such as 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene, the Corey-Fuchs reaction remains the gold standard for one-carbon homologation[2]. This application note provides a validated, self-consistent protocol for the conversion of this 1,1-dibromoalkene into its corresponding terminal alkyne, 1-(benzyloxy)-4-ethynyl-2-methoxybenzene[3]. This specific intermediate is highly valued in the synthesis of bioactive molecules, including gingerol analogs and the potent anticancer agent piceatannol[2][4].

Mechanistic Causality and Reaction Dynamics

The transformation of a 1,1-dibromoalkene to a terminal alkyne relies on a precise sequence of organometallic events driven by strong bases, typically n -butyllithium ( n -BuLi)[5]. As a Senior Application Scientist, understanding the causality behind the reagent stoichiometry and temperature control is critical for maximizing yield and preventing substrate degradation[6].

  • Halogen-Metal Exchange: The first equivalent of n -BuLi attacks the sterically accessible bromine atom at −78∘C , generating a vinyllithium intermediate and 1-bromobutane. Strict cryogenic temperatures are mandatory to prevent premature, uncontrolled elimination[2].

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: As the reaction warms, the vinyllithium species undergoes an α -elimination of lithium bromide (LiBr), accompanied by a 1,2-aryl shift, yielding the terminal alkyne[5].

  • Deprotonation and Acetylide Formation: Terminal alkynes are weakly acidic ( pKa​≈25 ). A second equivalent of n -BuLi immediately deprotonates the newly formed alkyne, driving the equilibrium forward and forming a stable lithium acetylide[1].

  • Stoichiometric Excess: A minimum of 2.2 to 2.5 equivalents of n -BuLi is required. The excess compensates for the Wurtz-type coupling between n -BuLi and the 1-bromobutane byproduct, ensuring complete conversion[6].

Mechanism A 1,1-Dibromoalkene (Starting Material) B Vinyllithium Intermediate A->B n-BuLi (1 eq), -78 °C Halogen-Metal Exchange C Lithium Acetylide Intermediate B->C n-BuLi (1 eq) FBW Rearrangement D Terminal Alkyne (Product) C->D H2O / NH4Cl Protonation

Mechanistic pathway of the Corey-Fuchs alkyne synthesis via FBW rearrangement.

Experimental Workflow

Workflow S1 Step 1: Substrate Preparation Dissolve dibromoalkene in dry THF Cool to -78 °C under Argon S2 Step 2: Lithiation Dropwise addition of n-BuLi (2.5 eq) Maintain at -78 °C for 1 h S1->S2 S3 Step 3: Rearrangement Warm to room temperature Stir for 1-2 h S2->S3 S4 Step 4: Quenching Cool to 0 °C Add saturated NH4Cl(aq) S3->S4 S5 Step 5: Workup & Purification Extract with EtOAc, wash, dry Purify via flash chromatography S4->S5

Step-by-step experimental workflow for the conversion of dibromoalkenes to terminal alkynes.

Detailed Protocol: Synthesis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Self-Validating System: This protocol incorporates built-in quality control checks (e.g., visual color changes, TLC monitoring) to ensure experimental integrity at each step.

Reagents & Equipment:

  • 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (1.0 eq, limiting reagent)

  • n -Butyllithium ( n -BuLi), 2.5 M in hexanes (2.5 eq)[2]

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Flame-dried Schlenk flask, Argon balloon, and low-temperature thermometer.

Step-by-Step Procedure:

  • Substrate Preparation: Charge a flame-dried Schlenk flask with 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene (10.0 mmol, 3.98 g) and a magnetic stir bar. Evacuate and backfill the flask with Argon three times.

  • Solvation: Inject 50 mL of anhydrous THF to achieve a 0.2 M substrate concentration. Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to −78∘C for 15 minutes. Causality: Failure to reach −78∘C will result in localized exotherms during n -BuLi addition, leading to dimerization and decomposition pathways[7].

  • Lithiation: Using a syringe pump, add n -BuLi (25.0 mmol, 10.0 mL of a 2.5 M solution) dropwise over 20 minutes. The solution will typically transition from colorless to a deep yellow/brown hue, indicating the formation of the vinyllithium intermediate.

  • Rearrangement: Stir the mixture at −78∘C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature ( 20−25∘C ). Stir for an additional 1.5 hours. Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active spot ( Rf​≈0.5 ).

  • Quenching: Cool the flask to 0∘C using an ice-water bath. Carefully add 20 mL of saturated aqueous NH4​Cl dropwise. Causality: The mildly acidic NH4​Cl protonates the lithium acetylide without cleaving the acid-sensitive benzyloxy ether protecting group[8].

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 0-5% EtOAc in Hexanes) to afford 1-(benzyloxy)-4-ethynyl-2-methoxybenzene as a pale yellow solid/oil[3].

Reaction Optimization and Data Presentation

The following table summarizes the quantitative data from reaction optimization, highlighting the critical nature of stoichiometry and temperature control[6].

Entry n -BuLi EquivalentsTemperature ProfileReaction TimeYield (%)Observation / Causality
11.1 eq −78∘C to RT2.5 h< 5%Insufficient base for deprotonation; equilibrium stalled.
22.0 eq −78∘C to RT2.5 h72%Moderate yield; n -BuLi partially consumed by byproduct.
32.5 eq −78∘C to RT2.5 h94% Optimal conditions; complete conversion to lithium acetylide[2].
42.5 eq 0∘C to RT2.5 h41%High degree of decomposition and Wurtz coupling side-products.

Alternative Strategies

While the Corey-Fuchs reaction is highly effective, researchers synthesizing 1-(benzyloxy)-4-ethynyl-2-methoxybenzene directly from 4-benzyloxy-3-methoxybenzaldehyde may also consider the Seyferth-Gilbert homologation or the Colvin rearrangement (using TMSCHN2​ and n -BuLi) as alternative one-step, albeit more expensive, pathways[4]. However, for scalability and cost-effectiveness, the two-step Corey-Fuchs approach utilizing the 1,1-dibromoalkene intermediate remains superior[1].

Sources

Application

Step-by-step synthesis guide for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process: Corey-Fuchs Olefination (Step 1: Dibromoalkenylation) Introduction and Mechanistic Rationale The transformation of aro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process: Corey-Fuchs Olefination (Step 1: Dibromoalkenylation)

Introduction and Mechanistic Rationale

The transformation of aromatic aldehydes into terminal alkynes is a critical pathway in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The target compound, 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene , is the pivotal intermediate in this process, derived from the commercially available precursor 4-benzyloxy-3-methoxybenzaldehyde[1].

This protocol utilizes the first stage of the classic Corey-Fuchs reaction [2]. The reaction relies on a Wittig-like mechanism where a phosphorus ylide (dibromomethylene triphenylphosphorane) is generated in situ from the reaction of triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ )[2]. The highly reactive ylide then attacks the electrophilic carbonyl carbon of the aldehyde, driving the formation of the dibromoalkene while extruding triphenylphosphine oxide ( Ph3​P=O ) as a thermodynamic sink[2].

Causality in Experimental Design:

  • Stoichiometry: A 1.5:3.0 ratio of CBr4​ to PPh3​ is utilized to ensure complete conversion of the aldehyde while accounting for the stoichiometry required to generate the active ylide species.

  • Temperature Control: The generation of the ylide is highly exothermic. Reagents must be combined at 0 °C to prevent the degradation of the ylide and minimize the formation of unwanted side products.

  • Workup Strategy: Ph3​P=O is notoriously difficult to separate from non-polar organic products. By swapping the reaction solvent (dichloromethane) for a non-polar solvent mixture (hexanes/diethyl ether) during workup, the Ph3​P=O quantitatively precipitates, allowing for rapid removal via filtration prior to chromatography.

Reagent and Material Specifications

Table 1: Stoichiometry and Reagent Quantities (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Benzyloxy-3-methoxybenzaldehyde242.271.02.42 gStarting Material
Carbon tetrabromide ( CBr4​ )331.631.54.97 gHalogen Source
Triphenylphosphine ( PPh3​ )262.293.07.87 gYlide Precursor
Dichloromethane (DCM), AnhydrousN/AN/A50 mLSolvent
Hexanes / Diethyl EtherN/AN/A100 mLPrecipitation Solvent

Experimental Workflow

G Start Flask Preparation (Argon, 0 °C) Ylide Ylide Generation CBr4 + PPh3 in DCM Start->Ylide Add Reagents Addition Aldehyde Addition 4-Benzyloxy-3-methoxybenzaldehyde Ylide->Addition Dropwise Reaction Reaction Progression Stir 0 °C to RT (2h) Addition->Reaction Monitor by TLC Workup Workup Precipitate Ph3P=O with Hexanes Reaction->Workup Concentrate & Quench Purification Purification Silica Gel Chromatography Workup->Purification Filter Celite Product Pure Product 4-(2,2-Dibromoethenyl)-2-methoxy- 1-benzyloxybenzene Purification->Product Isolate

Caption: Step-by-step workflow for the Corey-Fuchs dibromoalkenylation of 4-benzyloxy-3-methoxybenzaldehyde.

Step-by-Step Protocol

Phase 1: Ylide Generation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Solvent & Halogen Addition: Add anhydrous dichloromethane (DCM, 30 mL) and carbon tetrabromide (4.97 g, 15 mmol) to the flask. Stir to dissolve.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Phosphine Addition: Weigh out triphenylphosphine (7.87 g, 30 mmol). Add the PPh3​ portion-wise over 15 minutes to control the exothermic reaction.

    • Observation: The solution will transition from colorless to a distinct yellow/orange or reddish-brown hue, confirming the formation of the dibromomethylene ylide[2].

Phase 2: Aldehyde Coupling
  • Substrate Preparation: In a separate dry vial, dissolve 4-benzyloxy-3-methoxybenzaldehyde (2.42 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Using a syringe or dropping funnel, add the aldehyde solution dropwise to the ylide mixture at 0 °C over a period of 20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting material (UV active) should be completely consumed, replaced by a less polar product spot.

Phase 3: Workup and Purification
  • Concentration: Transfer the reaction mixture to a rotary evaporator and concentrate the solution to approximately 10-15 mL (do not dry completely).

  • Precipitation: Vigorously stir the concentrated mixture and rapidly add 100 mL of cold hexanes (or a 1:1 mixture of hexanes/diethyl ether).

    • Observation: A voluminous white precipitate of triphenylphosphine oxide ( Ph3​P=O ) will immediately crash out of the solution.

  • Filtration: Filter the suspension through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with additional cold hexanes (3 × 20 mL).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to afford 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene.

References

  • UKZN Thesis Repository. Strategies for the Synthesis of Benzyltetrahydroisoquinoline Alkaloids. Retrieved March 17, 2026. 1

  • ChemEurope. Corey-Fuchs Reaction - Mechanism and Overview. Retrieved March 17, 2026. 2

  • Corey, E. J.; Fuchs, P. L. Tetrahedron Lett. 1972, 13 (36), 3769-3772. (Cited via ResearchGate abstract). 3

Sources

Method

Application Notes and Protocols for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene in Medicinal Chemistry

A Hypothetical Exploration of a Novel Chemical Scaffold Disclaimer: The compound 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is a novel chemical entity for which no experimental data has been published to date. T...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration of a Novel Chemical Scaffold

Disclaimer: The compound 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is a novel chemical entity for which no experimental data has been published to date. This document presents a theoretical framework for its potential applications in medicinal chemistry based on the well-established roles of its constituent functional groups. The protocols provided are intended as a guide for researchers interested in exploring the synthesis and biological activity of this and structurally related molecules.

Introduction: Rationale for a Multifunctional Scaffold

In the quest for novel therapeutic agents, the strategic combination of distinct chemical motifs into a single scaffold is a powerful approach to modulate biological activity, physicochemical properties, and pharmacokinetic profiles. The hypothetical molecule, 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene, presents an intriguing convergence of three key functional groups, each with a known, and often potent, influence in medicinal chemistry.

  • The Methoxy Group: A frequent substituent in approved drugs, the methoxy group can enhance binding affinity to biological targets through electronic modulation of the aromatic ring.[1] It can also improve physicochemical properties and metabolic behavior, making it a valuable tool for drug design and optimization.[1]

  • The Benzyloxy Group: Beyond its use as a protecting group in chemical synthesis, the benzyloxy moiety is a recognized pharmacophore in its own right.[2][3] It can participate in crucial π-π stacking and hydrophobic interactions within protein binding pockets, as exemplified by its presence in potent monoamine oxidase (MAO) inhibitors.[4][5]

  • The Dibromoethenyl Group: This functional group is a versatile synthetic handle. The Corey-Fuchs reaction provides a reliable method for its introduction from an aldehyde precursor.[6] The gem-dibromoalkene can be a precursor to terminal alkynes, or it can be explored for its own potential to interact with biological targets, for instance, through halogen bonding.[7] The presence of bromine can also increase the therapeutic activity and influence the metabolism of a drug.[7]

This unique combination of a methoxy donor, a bulky and interactive benzyloxy group, and a synthetically versatile dibromoethenyl moiety suggests that 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene could be a valuable scaffold for the development of novel therapeutics. This guide will explore its potential synthesis, theoretical biological applications, and detailed protocols for its evaluation.

Synthesis and Characterization

The synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

This initial step involves the protection of the phenolic hydroxyl group of vanillin via a Williamson ether synthesis.

  • Reaction Setup: To a solution of vanillin (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene via Corey-Fuchs Reaction

This protocol details the conversion of the aldehyde to the target dibromoethenyl compound.[6]

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (PPh₃, 2.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise. The solution will turn from colorless to a yellow-orange suspension.

  • Aldehyde Addition: To this ylide suspension, add a solution of 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Once the starting aldehyde is consumed, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene.

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Biological Activities and Therapeutic Targets

The structural features of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene suggest several potential avenues for biological activity.

1. Monoamine Oxidase (MAO) Inhibition:

The presence of the benzyloxy group is a known feature of many potent and selective MAO-B inhibitors.[2][4] These inhibitors are used in the treatment of Parkinson's disease and depression. The benzyloxy moiety can form favorable hydrophobic interactions in the active site of the enzyme.[4]

2. Anticancer Activity:

Numerous compounds containing methoxy and benzyloxy-substituted phenyl rings have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action could involve the inhibition of key signaling pathways or the induction of apoptosis.

3. Antimicrobial Properties:

Brominated phenols and other halogenated aromatic compounds have been reported to possess antibacterial and antifungal activities.[8][9] The lipophilicity imparted by the benzyl and dibromoethenyl groups could facilitate penetration of microbial cell membranes.

Potential Signaling Pathway Involvement

Caption: Potential therapeutic targets and pathways.

Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the biological activity of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine the inhibitory potency and selectivity of the compound against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare stock solutions of the compound in DMSO.

  • Assay Procedure: In a 96-well plate, add the enzyme, a suitable buffer, and varying concentrations of the test compound. Pre-incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding a substrate mix containing a fluorogenic substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and horseradish peroxidase.

  • Detection: Measure the fluorescence intensity over time using a plate reader. The rate of reaction is proportional to the increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ values by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay will assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential results from the biological assays.

Assay TypeTarget/Cell LineHypothetical IC₅₀/MIC
MAO-A InhibitionRecombinant hMAO-A> 10 µM
MAO-B InhibitionRecombinant hMAO-B0.5 µM
CytotoxicityMCF-7 (Breast Cancer)5.2 µM
CytotoxicityA549 (Lung Cancer)8.9 µM
AntimicrobialS. aureus16 µg/mL
AntimicrobialE. coli32 µg/mL
AntimicrobialC. albicans64 µg/mL

Conclusion and Future Directions

The hypothetical molecule 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene represents a promising starting point for a medicinal chemistry program. The outlined synthetic route is feasible, and the proposed biological assays provide a clear path for its initial evaluation. Based on the analysis of its functional groups, this scaffold has the potential to yield compounds with interesting activities, particularly in the areas of neurodegenerative diseases and oncology. Future work should focus on the synthesis and confirmation of its structure, followed by the systematic biological evaluation proposed in these notes. Structure-activity relationship (SAR) studies, involving modifications of the substitution pattern on both aromatic rings, will be crucial for optimizing potency and selectivity. Furthermore, the dibromoethenyl group could be further functionalized to explore additional chemical space and potentially new biological targets.

References

  • Pyrethroid - Wikipedia. Available at: [Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PMC. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. ResearchGate. Available at: [Link]

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Google Patents.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. Available at: [Link]

  • Organic Compounds with Biological Activity. MDPI. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC. Available at: [Link]

  • Role of Medicinal Chemistry in the Discovery of Next-Generation Therapeutics. ManTech Publications. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. Available at: [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Available at: [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES. КиберЛенинка. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. Available at: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

  • A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene in organic solvents

Welcome to the dedicated technical support guide for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly faced by researchers. Our goal is to equip you with the foundational knowledge and practical protocols needed to handle this compound effectively in your experimental workflows.

Understanding the Solubility Challenge

Question: Why is 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene so difficult to dissolve?

Answer: The solubility behavior of this compound is dictated by its unique molecular structure. Several key features contribute to its poor solubility in many common organic solvents:

  • Large, Nonpolar Surface Area: The molecule possesses two bulky aromatic rings (a benzyloxy group and a substituted benzene ring). These extensive nonpolar regions result in significant hydrophobic character, favoring interactions with nonpolar solvents and making it poorly soluble in polar solvents. The general principle of "like dissolves like" is central here; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1][2]

  • High Molecular Weight: With a molecular formula of C16H14Br2O2, the compound has a substantial molecular weight. Larger molecules generally require more energy to be solvated by solvent molecules, which can lead to lower solubility compared to smaller molecules.[3]

  • Potential for Strong Intermolecular Forces: In its solid state, the flat, planar nature of the aromatic rings can promote strong intermolecular π-π stacking interactions. These forces create a stable crystal lattice that requires a significant amount of energy to disrupt, a process that must occur for dissolution.

  • Limited Hydrogen Bonding Capability: The molecule contains ether oxygens but lacks hydrogen bond donors (like -OH or -NH groups). This limits its ability to form strong, favorable interactions with polar protic solvents such as water or ethanol.

Frequently Asked Questions (FAQs)

Question: What are the best "first-attempt" solvents for dissolving this compound?

Answer: Based on its structure, we recommend starting with moderately polar, aprotic solvents or nonpolar aromatic solvents. Good starting points include:

  • Dichloromethane (DCM): Often effective for large aromatic systems.

  • Chloroform (CHCl₃): Similar to DCM, with slightly higher polarity.

  • Toluene: Its aromatic nature can effectively solvate the benzene rings of the solute.

  • Tetrahydrofuran (THF): A good polar aprotic solvent that can interact with the ether linkages.

Always begin with a small-scale test (e.g., 1-2 mg of compound in 0.5 mL of solvent) before committing a larger quantity of material.

Question: My compound oiled out or precipitated when I added a co-solvent. What happened?

Answer: This typically occurs when a poor solvent is added to a solution, drastically reducing the overall solvating power of the solvent system. For instance, if your compound is dissolved in THF and you add water or hexane, the solubility limit will be exceeded, causing the compound to crash out of the solution. When using co-solvents, it is crucial to mix the solvents first or to add the second solvent very slowly while monitoring for any signs of precipitation.

Question: Can I heat the mixture to improve solubility?

Answer: Yes, for most solid solutes, solubility increases with temperature.[4][5] Heating provides the energy needed to overcome the crystal lattice energy of the solid and increases the kinetic energy of the solvent molecules. However, proceed with caution. Use a gentle heat source (e.g., a water bath) and monitor the solution closely. Be aware of the solvent's boiling point to avoid evaporation. It is also critical to ensure the compound is thermally stable and will not decompose upon heating. Always cool the solution slowly; rapid cooling can cause the compound to precipitate out of solution prematurely.

Question: Is sonication a useful technique for this compound?

Answer: Sonication is an excellent physical method to enhance the rate of dissolution, but it does not increase the intrinsic solubility of the compound.[6] The high-frequency sound waves create micro-cavitations that help break apart solid aggregates, increasing the surface area available for the solvent to act upon. It is most effective for kinetically slow-to-dissolve solids. We recommend using it in conjunction with a good solvent choice.

Troubleshooting Guide: A Systematic Approach to Dissolution

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression for identifying a suitable solvent system.

Solubility_Workflow start Start: 1-2 mg of Compound test_dcm Test Solubility in Dichloromethane (DCM) start->test_dcm soluble_dcm Soluble? test_dcm->soluble_dcm test_toluene Test Solubility in Toluene or Xylene soluble_toluene Soluble? test_toluene->soluble_toluene test_thf Test Solubility in THF or Dioxane soluble_thf Soluble? test_thf->soluble_thf test_dmso Test Solubility in DMSO or DMF soluble_dmso Soluble? test_dmso->soluble_dmso soluble_dcm->test_toluene No success Success: Proceed with Experiment soluble_dcm->success Yes soluble_toluene->test_thf No soluble_toluene->success Yes soluble_thf->success Yes partially_soluble Partially Soluble or Insoluble soluble_thf->partially_soluble No soluble_dmso->success Yes heat_sonicate Apply Gentle Heat (40-50°C) &/or Sonicate partially_soluble->heat_sonicate check_after_heat Soluble? heat_sonicate->check_after_heat check_after_heat->success Yes cosolvent Try Co-Solvent System (e.g., Toluene/THF) check_after_heat->cosolvent No cosolvent->test_dmso

Caption: A decision workflow for systematic solvent screening.

Protocol 1: Step-by-Step Solvent Screening
  • Preparation: Dispense approximately 1-2 mg of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene into several small glass vials.

  • Initial Screening (Room Temperature):

    • To the first vial, add 0.5 mL of Dichloromethane (DCM). Vortex for 30 seconds. Observe.

    • If not soluble, proceed to the next vial with 0.5 mL of Toluene. Vortex and observe.

    • If still not soluble, try Tetrahydrofuran (THF) in the next vial.

  • Observation: Categorize the results as 'Freely Soluble', 'Partially Soluble', or 'Insoluble'.

  • Applying Physical Methods:

    • For vials marked 'Partially Soluble', place them in an ultrasonic bath for 5-10 minutes. Observe any change.

    • If still not fully dissolved, warm the vial in a water bath to approximately 40°C. Do not exceed the solvent's boiling point.

  • Exploring Co-Solvents:

    • If single solvents fail, attempt a co-solvent system. A good starting point is a mixture of a nonpolar and a moderately polar solvent (e.g., a 1:1 mixture of Toluene and THF). This technique, known as co-solvency, modifies the overall polarity of the solvent to better match the solute.[7]

  • High-Polarity Aprotic Solvents:

    • As a final resort for very stubborn samples, high-boiling point polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be tested. These should be used with caution as they can be difficult to remove later in a synthetic workflow.

Data & Reference Tables

Table 1: Properties of Recommended Organic Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Notes
n-Hexane0.1691.88Nonpolar; good for highly lipophilic compounds.
Toluene2.41112.38Aromatic; good for solvating benzene rings.
Dichloromethane (DCM)3.1409.08Versatile, moderately polar, volatile.
Tetrahydrofuran (THF)4.0667.58Polar aprotic ether; good solvating power.
Acetone5.15621Polar aprotic; miscible with a wide range of solvents.
Acetonitrile (MeCN)5.88237.5Polar aprotic; often used in chromatography.
Dimethylformamide (DMF)6.415336.7High-boiling point polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.218946.7Strong polar aprotic solvent; use sparingly.

Data compiled from various chemical data sources.

References

  • Su, Z., Wu, J., & Lu, Y. (2011). 4-Dimethylamino-N′-(2-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1896. [Link]

  • ChEMBL (n.d.). Compound: DELTAMETHRIN (CHEMBL1593566). European Bioinformatics Institute (EMBL-EBI). [Link]

  • Chemistry Steps (2021). Solubility of Organic Compounds. [Link]

  • Sun, J., Zhang, Y., & Xu, J. (2011). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3377. [Link]

  • The Good Scents Company (n.d.). benzophenone-8 2-2'-dihydroxy-4-methoxybenzophenone. [Link]

  • Chemical Synthesis Database (2025). 2-bromo-1-ethoxy-1-methoxybutane. [Link]

  • Chemistry LibreTexts (2026). 13.3: Factors Affecting Solubility. [Link]

  • NIST (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. [Link]

  • Ghorai, M. K., & Kumar, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(11), 6311-6493. [Link]

  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility. [Link]

  • Google Patents (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • PubChem (n.d.). 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information. [Link]

  • BYJU'S (n.d.). Factors Affecting Solubility. [Link]

  • Organic Syntheses (n.d.). 2,4-dimethoxybenzonitrile. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

  • Sciencemadness Discussion Board (2021). Bromination of aromatic compounds without catalyst. [Link]

  • Google Patents (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]

  • Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. [Link]

  • Ascendia Pharma (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • CAS Common Chemistry (n.d.). 1,4-Diethoxybenzene. [Link]

  • Infortech Open (2023). Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • NIST (n.d.). (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol. NIST Chemistry WebBook. [Link]

Sources

Optimization

Minimizing side-reactions and byproducts during 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene preparation

Welcome to the dedicated technical support guide for the synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene. This resource is designed for chemistry professionals engaged in pharmaceutical research and deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions associated with this synthesis, which typically employs the Corey-Fuchs reaction. Our goal is to provide practical, experience-driven solutions to help you minimize side-reactions and optimize your product yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. The underlying cause for each issue is explained, followed by a recommended course of action.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Yield of the Desired Product a) Inactive Ylide Reagent: The key intermediate, (dibromomethylene)triphenylphosphorane, is highly sensitive to moisture.a) Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents like dichloromethane (DCM) should be freshly distilled from a suitable drying agent (e.g., CaH₂). The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).
b) Impure Starting Aldehyde: The starting material, 4-benzyloxy-3-methoxybenzaldehyde, may contain acidic impurities (like the corresponding carboxylic acid) or unreacted vanillin, which can quench the ylide.b) Verify Starting Material Purity: Confirm the purity of the aldehyde via NMR or melting point (62-64 °C)[1][2][3]. If necessary, purify by recrystallization from ethanol or column chromatography.
2. Reaction Stalls / Incomplete Conversion a) Incorrect Stoichiometry: The ratio of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to the aldehyde is critical for efficient ylide formation and subsequent reaction.a) Optimize Reagent Stoichiometry: The standard procedure involves reacting the aldehyde with an in-situ generated ylide from 2 equivalents of PPh₃ and 2 equivalents of CBr₄[4]. One equivalent of PPh₃ is consumed as a bromine scavenger, forming triphenylphosphine dibromide.
b) Insufficient Reaction Time or Temperature: The formation of the ylide and its reaction with the aldehyde are temperature-dependent.b) Monitor and Control Reaction Parameters: Ylide formation is typically performed at 0 °C. After adding the aldehyde, the reaction is often allowed to warm to room temperature and stirred for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Difficult Purification from Triphenylphosphine Oxide (TPPO) a) Inherent Byproduct Formation: TPPO is a stoichiometric byproduct of the Corey-Fuchs reaction and its high polarity and crystallinity can complicate chromatographic purification.a) Multi-Step Purification Strategy: i. Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate a significant portion of the TPPO, which can then be filtered off. ii. Column Chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the less polar product from the highly polar TPPO. iii. Alternative Reagent: Consider the modified Corey-Fuchs protocol using zinc dust, which reduces the amount of PPh₃ required and simplifies workup[4][5].
4. Formation of the Terminal Alkyne Byproduct a) Unintended Elimination Reaction: The desired gem-dibromoalkene product can undergo elimination to form 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. This is the second step of the full Corey-Fuchs alkyne synthesis and can be prematurely initiated by trace bases or excessive heat.[5][6]a) Maintain Mild Conditions: Avoid high temperatures during the reaction and workup. Ensure that the reaction is not inadvertently exposed to basic conditions. The conversion to the alkyne typically requires a strong base like n-butyllithium, so its formation under standard conditions indicates a deviation from the intended protocol[7][8][9].
5. Oxidation of the Starting Aldehyde a) Air Exposure: The starting aldehyde, like many aldehydes, can be susceptible to air oxidation, forming 4-benzyloxy-3-methoxybenzoic acid.a) Use an Inert Atmosphere: While the reaction itself is run under an inert atmosphere, ensure the starting material has been stored properly and is handled under nitrogen or argon, especially if it has been purified or stored for an extended period[10].

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene?

A1: The synthesis proceeds via the Corey-Fuchs reaction, which is a two-part process in this context[7][11][12]:

  • Ylide Formation: Two equivalents of triphenylphosphine (PPh₃) react with one equivalent of carbon tetrabromide (CBr₄). One PPh₃ molecule abstracts two bromine atoms to form a phosphonium ylide, Ph₃P=CBr₂, and the other acts as a halogen scavenger, forming triphenylphosphine dibromide (Ph₃PBr₂), which then reacts further to produce TPPO and other byproducts. This step is typically performed in an anhydrous solvent like DCM at 0 °C.

  • Wittig-type Reaction: The aldehyde, 4-benzyloxy-3-methoxybenzaldehyde, is added to the pre-formed ylide. The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a betaine intermediate which then collapses to form the desired gem-dibromoalkene and triphenylphosphine oxide (TPPO)[5][6].

Q2: How do I prepare the starting material, 4-benzyloxy-3-methoxybenzaldehyde, if it's not commercially available?

A2: This starting material is readily synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) via a Williamson ether synthesis.

  • Protocol: Dissolve vanillin in a polar aprotic solvent like DMF or acetone. Add a weak base, typically potassium carbonate (K₂CO₃, ~1.5 equivalents), to deprotonate the phenolic hydroxyl group. Then, add benzyl bromide or benzyl chloride (~1.1 equivalents) and heat the mixture (e.g., at 80-100 °C in DMF) for several hours until the reaction is complete (monitored by TLC)[13].

  • Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product. The solid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield a white to beige crystalline solid[1][13].

Q3: What are the optimal reaction parameters for the Corey-Fuchs step?

A3: While optimization may be required for specific scales, the following parameters serve as an excellent starting point.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Dichloromethane (DCM)DCM is an excellent solvent for the reagents and is relatively inert under the reaction conditions. Ensure it is dry.
Temperature 0 °C to Room TemperatureYlide formation is exothermic and best controlled at 0 °C. The subsequent reaction with the aldehyde can proceed as the mixture warms to room temperature.
Stoichiometry Aldehyde:CBr₄:PPh₃ = 1 : 2 : 4 or 1 : 1 : 2 (with Zn)The classic protocol uses 2 eq. CBr₄ and 4 eq. PPh₃[4]. The more efficient method uses 2 eq. PPh₃, 2 eq. CBr₄, and 2 eq. of Zinc dust, which simplifies purification[4].
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing moisture from quenching the reactive ylide intermediate.
Reaction Time 1-12 hoursMonitor by TLC. The reaction is often complete within a few hours after the aldehyde is added and the mixture has warmed to room temperature.

Q4: What are the primary safety concerns associated with this synthesis?

A4: Several reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment. Handle with care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Triphenylphosphine (PPh₃): Can cause skin and eye irritation.

Reaction Workflow and Side-Reactions

The following diagram illustrates the primary synthetic pathway and potential side-reactions.

reaction_pathway cluster_main Aldehyde 4-Benzyloxy-3-methoxy- benzaldehyde Product 4-(2,2-Dibromoethenyl)-2-methoxy- 1-benzyloxybenzene (Desired Product) reaction_node Corey-Fuchs Reaction Aldehyde->reaction_node Reagents CBr₄ + PPh₃ (in dry DCM, 0°C) Ylide Ph₃P=CBr₂ (Phosphonium Ylide) Reagents->Ylide Ylide Formation Ylide->reaction_node Alkyne 1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene (Alkyne Side-Product) Product->Alkyne Elimination (e.g., with base/heat) TPPO Triphenylphosphine Oxide (TPPO Byproduct) reaction_node->Product reaction_node->TPPO caption Corey-Fuchs reaction pathway and byproducts.

Caption: Corey-Fuchs reaction pathway and byproducts.

References

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved March 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Retrieved March 17, 2026, from [Link]

  • Maddila, S., et al. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC. Retrieved March 17, 2026, from [Link]

  • Supporting Information. (n.d.). Photo-Hydroacylation: 1-Tetralones from ortho-Allylbenzaldehydes. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved March 17, 2026, from [Link]

  • Al-Tel, T. H. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Heravi, M. M., et al. (2025). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. MDPI. Retrieved March 17, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, November 5). (PDF) 4-(2-Bromovinyl)benzocyclobutene. Retrieved March 17, 2026, from [Link]

  • Maddila, S., et al. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Publishing. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, October 13). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Retrieved March 17, 2026, from [Link]

  • Beilstein Journals. (2018, April 23). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. Retrieved March 17, 2026, from [Link]

  • PMC. (2025, April 9). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, December 22). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2021, November 12). Access to gem-Dibromoenones Enabled by Carbon-Centered Radical Addition to Terminal Alkynes in Water Solution. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
  • YouTube. (2022, July 4). MCQ-240: About Corey–Fuchs reaction by Dr. Tanmoy Biswas. Retrieved March 17, 2026, from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene synthesis

Topic: Optimizing Reaction Temperature for the Synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for the Synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides authoritative, field-proven insights into optimizing the first stage of the Corey-Fuchs reaction—specifically, the conversion of 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin) to its corresponding 1,1-dibromoalkene.

While the Corey-Fuchs olefination is a staple in organic synthesis, the presence of the electron-rich, sterically demanding benzyloxy and methoxy groups on your substrate introduces unique thermal sensitivities. This guide focuses on the causality of temperature-dependent side reactions and provides a self-validating protocol to ensure high yields and structural integrity.

Temperature Optimization Matrix

The synthesis of the dibromoalkene relies on the in situ generation of a dibromomethylenetriphenylphosphorane ylide ( Ph3​P=CBr2​ ), which subsequently undergoes a Wittig-type olefination with the aldehyde[1][2]. Temperature control is the single most critical variable governing both the ylide's stability and the integrity of the benzyloxy protecting group.

Temperature ZoneYlide Formation KineticsAldehyde ConversionRisk of Byproducts / DecompositionOverall Recommendation
-78 °C Extremely slow; incompleteStalled betaine intermediateLow, but unreacted starting materials persistNot Recommended
0 °C Controlled exotherm; stable ylideSlow but steadyMinimal; preserves benzyloxy etherOptimal for Ylide Formation & Addition
20–25 °C (RT) Rapid; slight ylide degradationOptimal olefination rateLow to Moderate; safe for short durationsOptimal for Reaction Propagation
> 40 °C (Reflux) Rapid ylide decompositionPoor; competing side reactionsHigh; Lewis-acid mediated ether cleavageStrictly Avoid

Troubleshooting FAQs

Q1: When I scale up the reaction, my yields drop significantly, and the reaction mixture turns dark brown instead of the typical yellow/orange. What is happening?

A: You are likely experiencing a thermal runaway during the ylide formation step. The reaction between triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) is highly exothermic. If the temperature exceeds 10–15 °C during this stage, the generated ylide ( Ph3​P=CBr2​ ) prematurely decomposes[2]. Causality & Fix: Always perform the ylide generation at exactly 0 °C. Add the CBr4​ portion-wise to the PPh3​ solution to manage the heat of reaction. A bright yellow/orange suspension indicates a healthy, stable ylide.

Q2: My LC-MS/NMR data shows that the aldehyde converted to the dibromoalkene, but I am also seeing a significant amount of debenzylated byproduct (phenol formation). How do I prevent this?

A: This is a classic temperature-induced side reaction specific to your substrate. The formation of the ylide generates one equivalent of triphenylphosphine dibromide ( Ph3​PBr2​ ) as a byproduct[2]. Ph3​PBr2​ is a potent Lewis acid. If the reaction temperature is allowed to rise too high (or if the reaction is left at room temperature for an excessive period), this Lewis acid coordinates with the oxygen of the benzyloxy group, leading to ether cleavage[3]. Causality & Fix: Do not heat the reaction to drive it to completion. If your substrate is particularly sensitive, adopt the modified Ramirez procedure by adding 1.0 equivalent of Triethylamine ( Et3​N ) to the ylide suspension before adding the aldehyde[3]. The amine neutralizes the Lewis acidic byproduct, protecting the benzyloxy group.

Q3: The reaction stalls at 70% conversion. Should I heat the mixture to force the remaining aldehyde to react?

A: No. Heating will not drive the reaction forward; it will destroy the remaining active ylide and promote the ether cleavage described in Q2. Causality & Fix: A stalled reaction usually indicates that the ylide was either consumed by trace moisture or degraded thermally. Ensure your dichloromethane (DCM) is strictly anhydrous. If the reaction stalls, it is safer to prepare a small secondary batch of the ylide in a separate flask at 0 °C and transfer it via cannula into your stalled reaction mixture. Alternatively, consider the Zinc-modified Corey-Fuchs protocol ( Zn dust, PPh3​ , CBr4​ ), which recycles the phosphine and often provides higher conversions for sterically hindered benzaldehydes[3][4].

Visualized Workflows and Logic

TempLogic N1 CBr4 + 2 PPh3 N2 0 °C: Controlled Ylide Formation (Ph3P=CBr2 + Ph3PBr2) N1->N2 Optimal N3 > 25 °C: Exothermic Runaway Ylide Decomposition N1->N3 Too Hot N4 Add O-Benzylvanillin at 0 °C, warm to RT N2->N4 Aldehyde Addition N5 Product: 4-(2,2-Dibromoethenyl)- 2-methoxy-1-benzyloxybenzene N4->N5 RT Reaction N6 High Temp (>40 °C): Lewis Acid (Ph3PBr2) Ether Cleavage N4->N6 Heating

Caption: Corey-Fuchs temperature dependency and side-reaction pathways.

Workflow S1 Step 1: Cool Dry DCM to 0 °C S2 Step 2: Add PPh3, then CBr4 S1->S2 S3 Step 3: Stir 30 min (Ylide forms) S2->S3 S4 Step 4: Add Aldehyde (& Et3N optional) S3->S4 S5 Step 5: Warm to RT (Monitor by TLC) S4->S5 S6 Step 6: Hexane Crash & Filter S5->S6

Caption: Optimized step-by-step experimental workflow for dibromoolefination.

Optimized Experimental Protocol

This self-validating protocol incorporates temperature control and Lewis-acid mitigation specifically tailored for the synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene[3][5].

Reagents:

  • 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (4.0 eq)

  • Carbon tetrabromide ( CBr4​ ) (2.0 eq)

  • Triethylamine ( Et3​N ) (1.0 eq) - Optional, for highly sensitive batches

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add anhydrous DCM (approx. 0.2 M relative to the aldehyde) and PPh3​ (4.0 eq).

  • Ylide Generation (Temperature Critical): Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C. Add CBr4​ (2.0 eq) portion-wise over 5–10 minutes.

    • Self-Validation Check: The solution must transition from clear to a bright yellow/orange suspension. If it turns dark brown, the exotherm was not controlled, and the ylide has degraded.

  • Lewis Acid Mitigation: Stir the ylide suspension at 0 °C for 30 minutes. If previous runs showed debenzylation, add Et3​N (1.0 eq) dropwise at this stage to neutralize the Ph3​PBr2​ byproduct.

  • Aldehyde Addition: Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate). The reaction is complete when the UV-active aldehyde spot is fully consumed. Do not exceed 6 hours at RT to prevent slow ether cleavage.

  • Workup & Purification: Quench the reaction by adding a 10-fold volume of cold hexanes. This forces the bulk of the triphenylphosphine oxide ( Ph3​P=O ) byproduct to precipitate as a white solid. Filter the suspension through a pad of Celite, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene.

References

  • Koskinen, A. M. P., et al. "Conversion of carbonyl compounds to alkynes: general overview and recent developments." Chemical Society Reviews, SciSpace. Available at:[Link]

  • Karroum, R., et al. "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems." Chemical Reviews, ACS Publications. Available at:[Link]

  • University of KwaZulu-Natal. "Strategies for the Synthesis of Benzyltetrahydroisoquinoline Alkaloids." UKZN Research Repository. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 4-(2,2-Dibromoethenyl)- vs. 4-(2,2-Dichloroethenyl)-2-methoxy-1-benzyloxybenzene

Executive Summary In advanced organic synthesis and drug development, functionalized styrene derivatives serve as crucial building blocks. Two highly valuable intermediates derived from O-benzylated vanillin are 4-(2,2-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, functionalized styrene derivatives serve as crucial building blocks. Two highly valuable intermediates derived from O-benzylated vanillin are 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (the gem-dibromo analog) and 4-(2,2-Dichloroethenyl)-2-methoxy-1-benzyloxybenzene (the gem-dichloro analog).

While structurally identical aside from their halogen atoms, these two compounds exhibit drastically different reactivity profiles. This guide provides an objective, data-driven comparison of their performance in key synthetic transformations—specifically lithium-halogen exchange and palladium-catalyzed cross-coupling—to help researchers select the optimal intermediate for their specific synthetic workflows.

Mechanistic Causality: Bromide vs. Chloride Reactivity

The fundamental divergence in the application of these two analogs stems from their carbon-halogen bond dissociation energies (BDE). The C–Br bond (~285 kJ/mol) is significantly weaker and more polarizable than the C–Cl bond (~331 kJ/mol). This dictates their behavior in two primary synthetic pathways:

Lithium-Halogen Exchange (Corey-Fuchs Homologation)

The gem-dibromo analog is the classical intermediate in the Corey-Fuchs reaction. When treated with a strong base like n-butyllithium (n-BuLi) at −78 °C, the dibromoalkene undergoes a rapid lithium-halogen exchange. This forms a highly reactive lithium carbenoid that spontaneously undergoes a Fritsch-Buttenberg-Wiechell (FBW) rearrangement (a 1,2-aryl shift) to yield a terminal lithium acetylide[1]. Because of the weak C–Br bond, this process is nearly instantaneous and high-yielding.

Conversely, the gem-dichloro analog is notoriously sluggish in lithium-halogen exchange. Attempting the same reaction often results in incomplete conversion. The higher temperatures required to force the exchange with the chloride often lead to undesired side reactions, such as nucleophilic attack on the benzyloxy protecting group or polymerization. Recently, researchers have even developed chemoselective methods using Turbo Grignard (iPrMgCl·LiCl) to convert gem-dibromoalkenes to alkynes under mild conditions, a pathway completely inaccessible to the dichloro analog[2].

Oxidative Addition in Pd-Catalyzed Cross-Coupling

In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–X bond. The dibromo analog readily undergoes oxidative addition with standard, inexpensive catalysts like Pd(PPh₃)₄ at moderate temperatures[3].

The dichloro analog possesses a much higher activation barrier. To successfully couple the gem-dichloroalkene, the catalytic system must be heavily modified. It requires highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or dtbpf)[4]. The electron-rich nature of the ligand increases the electron density at the palladium center, facilitating the difficult cleavage of the C–Cl bond, while the steric bulk accelerates the subsequent reductive elimination step.

Quantitative Performance Comparison

The following table summarizes the experimental performance and physical properties of both analogs to guide substrate selection.

Parameter4-(2,2-Dibromoethenyl)-... (Dibromo Analog)4-(2,2-Dichloroethenyl)-... (Dichloro Analog)
Primary Synthesis Route Aldehyde + CBr₄ / PPh₃ / ZnAldehyde + CCl₄ / PPh₃
C–X Bond Dissociation Energy ~285 kJ/mol~331 kJ/mol
Alkyne Conversion (n-BuLi, -78 °C) >90% (Rapid, complete in 1h)<30% (Sluggish, requires warming)
Preferred Suzuki Catalyst Pd(PPh₃)₄ (Standard, low cost)Pd₂(dba)₃ + XPhos (Specialized, high cost)
Cross-Coupling Temperature 60–80 °C100–110 °C
Bench Stability Moderate (Light-sensitive over time)High (Highly stable, robust)
Atom Economy (Halogen Mass) Lower (Br₂ = 159.8 g/mol )Higher (Cl₂ = 70.9 g/mol )

Visualizing the Reaction Pathways

CF_Mechanism A gem-Dibromoalkene (Substrate) B Li-Halogen Exchange (Lithium Carbenoid) A->B n-BuLi (-78 °C) Fast for Br, Slow for Cl C Fritsch-Buttenberg-Wiechell Rearrangement B->C α-Elimination D Lithium Acetylide Intermediate C->D 1,2-Aryl Shift E Terminal Alkyne (Product) D->E Aqueous Quench (NH4Cl)

Fig 1: Mechanistic pathway of the Corey-Fuchs homologation highlighting the critical Li-halogen exchange.

CrossCoupling Sub O-Benzylated Vanillin gem-Dihaloalkene Br_Path gem-Dibromo Analog Sub->Br_Path Cl_Path gem-Dichloro Analog Sub->Cl_Path Br_Cat Standard Pd Catalysts (e.g., Pd(PPh3)4) Br_Path->Br_Cat Cl_Cat Electron-Rich/Bulky Ligands (e.g., XPhos, dtbpf) Cl_Path->Cl_Cat Br_OA Rapid Oxidative Addition (Low Activation Energy) Br_Cat->Br_OA Cl_OA Sluggish Oxidative Addition (High Activation Energy) Cl_Cat->Cl_OA Product Cross-Coupled Product (e.g., Diarylalkene) Br_OA->Product High Yield Standard Temps Cl_OA->Product Moderate/High Yield Elevated Temps

Fig 2: Ligand-controlled Pd-catalyzed cross-coupling workflow comparing Br vs. Cl reactivity.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Benzyloxy-3-methoxyphenylacetylene via Li-Halogen Exchange

This protocol utilizes the gem-dibromo analog to synthesize the corresponding terminal alkyne[5].

Self-Validation Checkpoints:

  • Visual: A distinct color change (usually deep red or brown) upon the addition of n-BuLi confirms the formation of the lithium carbenoid.

  • Analytical: TLC monitoring (Hexanes/EtOAc) will show the rapid disappearance of the UV-active starting material and the appearance of a highly non-polar spot (the alkyne).

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (1.0 equiv) in anhydrous THF to create a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to −78 °C. Allow 15 minutes for temperature equilibration.

  • Deprotonation & Exchange: Slowly add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise via syringe. Causality Note: The extra 0.2 equiv compensates for trace moisture and ensures complete deprotonation of the newly formed terminal alkyne to prevent it from quenching the unreacted carbenoid.

  • Rearrangement: Stir the reaction mixture at −78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 hours. Causality Note: Warming provides the thermal energy required to drive the FBW rearrangement to completion.

  • Quenching & Isolation: Cool the flask to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of the gem-Dichloro Analog

To successfully couple the stubborn dichloro analog, specialized catalytic conditions are mandatory[4].

Self-Validation Checkpoints:

  • System Integrity: The use of a biphasic solvent system (Toluene/Water) with K₃PO₄ ensures that the base is readily available for the transmetalation step without degrading the sensitive Pd-XPhos complex.

  • Analytical: If the reaction stalls, LC-MS analysis will show unreacted starting material rather than debrominated/dechlorinated byproducts, indicating a failure in the oxidative addition step (usually due to oxygen ingress killing the active Pd(0) species).

Step-by-Step Methodology:

  • Catalyst Assembly: In a Schlenk tube, combine 4-(2,2-Dichloroethenyl)-2-methoxy-1-benzyloxybenzene (1.0 equiv), the desired arylboronic acid (2.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos ligand (8 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent Addition: Add thoroughly degassed Toluene and Water (in a 10:1 ratio) via syringe.

  • Coupling: Seal the tube and heat the biphasic mixture to 100 °C with vigorous stirring for 12–16 hours. Causality Note: The high temperature and the electron-rich XPhos ligand are strictly necessary to overcome the high C–Cl oxidative addition barrier. Using standard Pd(PPh₃)₄ here will result in >95% recovered starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting substituted alkene via flash chromatography.

References

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews - 1

  • Application Notes and Protocols for the Corey-Fuchs Reaction Using gem-Dibromides -5

  • Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes | Organic Letters - 2

  • A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles | The Journal of Organic Chemistry - 3

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - 4

Sources

Comparative

Predicted Electron Ionization (EI) Fragmentation of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene and Comparative Analytical Strategies For researchers and professionals in drug development and chemical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene and Comparative Analytical Strategies

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through controlled fragmentation. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene, a molecule possessing multiple functional groups that lead to a complex and informative fragmentation cascade.

We will dissect the fragmentation pathways based on first principles and data from analogous structures. Furthermore, we will objectively compare the utility of mass spectrometry against other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—providing a holistic perspective on a comprehensive characterization strategy.

Electron Ionization (EI) at 70 eV is a high-energy technique that induces reproducible and extensive fragmentation, which is invaluable for structural determination.[1] The target molecule, with a molecular formula of C₁₆H₁₄Br₂O₂, has several features that will dictate its fragmentation: a dibromoethenyl group, a methoxy substituent, and a benzyl ether linkage.

The most striking feature upon initial analysis is the presence of two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio.[2] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. For a molecule with two bromine atoms, the molecular ion will appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[2][3]

The molecular ion cluster is predicted to appear at m/z 396, 398, and 400 . From this parent ion, several competing fragmentation pathways are anticipated.

Key Fragmentation Pathways

The fragmentation of this molecule is governed by the relative stability of the resulting ions and neutral losses. The benzyl ether and dibromoethenyl moieties are expected to be the most labile sites.

  • Benzylic Cleavage (Pathway A): The cleavage of the C-O bond to release the benzyl group is one of the most common and energetically favorable fragmentation pathways for benzyl ethers.[4] This process leads to the formation of the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion at m/z 91 . This is frequently the base peak in the spectra of benzyl-containing compounds.[5] The corresponding radical fragment would have an m/z of 307 (with isotopic peaks at 309 and 311), though it is less likely to be observed with high intensity.

  • Loss of a Bromine Radical (Pathway B): Cleavage of a C-Br bond is a common fragmentation route for halogenated compounds.[1][6] The loss of a single bromine radical (•Br) from the molecular ion would result in a fragment ion cluster around m/z 317 and 319 . This fragment still contains one bromine atom and would therefore appear as a doublet with a 1:1 intensity ratio.[2]

  • Formation of the Bromobenzoyl-type Cation (Pathway C): A cleavage alpha to the ether oxygen, coupled with the loss of the benzyl radical, can occur. However, a more significant fragmentation likely involves the cleavage of the dibromoethenyl group and subsequent rearrangements. A key fragment is often the formation of a stable acylium-type ion. In this case, cleavage of the bond between the aromatic ring and the ethenyl group, followed by loss of a bromine atom, could lead to various stable ions. For instance, the formation of a bromobenzoyl-like cation at m/z 183/185 is a plausible pathway seen in related aromatic ketones.[7]

  • Sequential Halogen Loss (Pathway D): Following the initial loss of one bromine atom, the resulting fragment ion can lose the second bromine radical. This would lead to a fragment at m/z 238 ([M-2Br]⁺).

Predicted Mass Spectrum Data Summary

The table below summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and the underlying fragmentation mechanism.

m/z (Predicted)Ion Formula (Predicted)Relative Abundance (Predicted)Fragmentation Pathway
396, 398, 400[C₁₆H₁₄Br₂O₂]⁺•Low to ModerateMolecular Ion (M⁺•) cluster (1:2:1 ratio)
317, 319[C₁₆H₁₄BrO₂]⁺ModerateLoss of a bromine radical (•Br)
238[C₁₆H₁₄O₂]⁺•ModerateLoss of two bromine radicals (2 x •Br)
183, 185[C₇H₄BrO]⁺HighFormation of the bromobenzoyl cation
155, 157[C₆H₄Br]⁺ModerateLoss of CO from the bromobenzoyl cation
91[C₇H₇]⁺High (likely Base Peak)Formation of the stable tropylium ion

Visualizing the Fragmentation Cascade

The following diagram, rendered in Graphviz DOT language, illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway M [C₁₆H₁₄Br₂O₂]⁺• m/z 396, 398, 400 F1 [C₁₆H₁₄BrO₂]⁺ m/z 317, 319 M->F1 - •Br F2 [C₇H₇]⁺ m/z 91 M->F2 - •C₉H₇Br₂O₂ F4 [C₁₆H₁₄O₂]⁺• m/z 238 F1->F4 - •Br F3 [C₉H₇Br₂O₂]• F5 [C₇H₄BrO]⁺ m/z 183, 185 F4->F5 - C₉H₁₀O caption Predicted EI-MS fragmentation of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene. Analytical_Workflow cluster_0 Preliminary Analysis cluster_1 Separation & Fragmentation Analysis cluster_2 Definitive Structure Confirmation IR IR Spectroscopy (Functional Group ID) GCMS GC-MS (MW, Formula, Fragmentation) IR->GCMS Confirms functional groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) GCMS->NMR Confirms MW & fragments

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Introduction: The Imperative of Unambiguous Structural Verification In the fields of medicinal chemistry and materials science, the precise three-dimensional structure of a molecule is not merely an academic detail; it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and materials science, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the blueprint for its function, reactivity, and interaction with biological systems. The compound 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene, a substituted styrene derivative, presents a fascinating case for structural analysis. Its combination of a flexible benzyloxy group, a rigid dibromoethenyl moiety, and multiple aromatic systems necessitates a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth comparison of the principal analytical techniques used for the structural elucidation of such organic compounds. We will focus on the definitive power of Single-Crystal X-ray Diffraction (SCXRD) and contrast its capabilities with essential spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the rationale to select the most appropriate analytical tools to confidently ascertain molecular identity, connectivity, and conformation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is widely regarded as the most powerful technique for determining the atomic-level structure of crystalline samples.[1] It provides an unambiguous three-dimensional map of electron density, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be derived.[2] For a molecule like 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene, SCXRD is the only method that can definitively reveal its solid-state conformation and intermolecular packing interactions.

Expert Insights: Why Pursue Crystallography?

While other techniques can confirm that you have synthesized the correct molecule, they leave ambiguities regarding its spatial arrangement. How do the two aromatic rings orient with respect to each other? What is the precise geometry of the dibromoethenyl group? These are not trivial questions. The conformation can dictate how a molecule fits into an enzyme's active site or how it packs in a solid material, influencing properties like solubility and bioavailability. SCXRD replaces inference with certainty.

Experimental Protocol: From Powder to Picture

Obtaining a crystal structure is a systematic process that begins with high-purity material and culminates in a refined 3D model.

Step 1: High-Purity Synthesis & Crystallization The prerequisite for a successful SCXRD experiment is a single, well-ordered crystal of sufficient size and quality. This begins with the synthesis and rigorous purification of the title compound, typically via column chromatography, to remove impurities that can inhibit crystallization.

  • Crystallization Strategy: For a molecule of this nature, slow evaporation is a primary technique. A solution of the compound is prepared in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol) and allowed to evaporate over several days in a loosely capped vial. The gradual increase in concentration encourages the formation of high-quality crystals. Vapor diffusion is another excellent alternative.

Step 2: Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a diffractometer.[3][4] The crystal is cooled, usually to 100 K, to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

  • Instrumentation: A modern diffractometer, such as a Bruker SMART APEX CCD, is used.[3][5]

  • X-ray Source: Monochromatic X-rays, typically Molybdenum Kα radiation (λ = 0.71073 Å), are directed at the crystal.[4]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected on an area detector.

Step 3: Structure Solution and Refinement The collected diffraction data (a set of intensities and positions of spots) are processed to solve the "phase problem" and generate an initial electron density map.[6]

  • Software: The structure is solved using direct methods with software like SHELXS and refined using full-matrix least-squares on F² with SHELXL.[2]

  • Refinement: This iterative process refines the atomic positions, bond lengths, and angles to best fit the experimental diffraction data, resulting in a final, high-resolution molecular structure.

Anticipated Structural Data

While no public crystal structure exists for the title compound, we can predict its key structural features based on data from analogous compounds containing benzyloxybenzene and dibromo-aromatic moieties.[5][7][8]

Parameter Expected Value / Observation Significance
C=C Bond Length ~1.34 ÅConfirms the double bond of the ethenyl group.
C-Br Bond Lengths ~1.90 ÅStandard single bond length for bromine attached to an sp² carbon.
Dihedral Angle 70-90°The angle between the planes of the two aromatic rings is expected to be nearly orthogonal, as seen in similar structures.[8]
C-O-C-C Torsion Angle ~175-180°The torsion angle within the benzyloxy linkage, indicating a near-planar, extended conformation.[5][7]
Intermolecular Interactions C-H···O or C-H···πWeak hydrogen bonds and π-stacking interactions are likely to stabilize the crystal packing.[7]

Part 2: A Comparative Guide to Alternative Spectroscopic Techniques

Spectroscopic methods provide complementary information that, when used together, build a comprehensive picture of a molecule. They are indispensable for routine characterization and for analyzing non-crystalline samples.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about the connectivity and electronic structure of a molecule in solution.[1]

  • Expert Insights: NMR is the workhorse of the organic chemist. It is the fastest and most effective way to determine the carbon-hydrogen framework of a molecule. For the title compound, ¹H NMR will quickly confirm the presence and relative positions of all proton-bearing groups.

  • Experimental Protocol: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[9][10] The spectrum is recorded on a 400 or 500 MHz spectrometer.[11]

  • Expected Data for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene:

    • ¹H NMR:

      • ~7.5-6.8 ppm: A series of complex multiplets corresponding to the 11 aromatic protons on the two benzene rings.

      • ~7.4 ppm: A singlet for the lone vinylic proton (-CH=CBr₂).

      • ~5.1 ppm: A singlet for the two benzylic protons (-O-CH₂-Ph).

      • ~3.9 ppm: A singlet for the three methoxy protons (-OCH₃).

    • ¹³C NMR:

      • ~160-110 ppm: Multiple signals for the 12 aromatic carbons.

      • ~138 ppm: Signal for the vinylic carbon bearing a proton.

      • ~90 ppm: Signal for the vinylic carbon bearing two bromine atoms (significantly shielded).

      • ~71 ppm: Signal for the benzylic carbon (-O-CH₂-Ph).

      • ~56 ppm: Signal for the methoxy carbon (-OCH₃).

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable information about a molecule's structure through its fragmentation pattern.[12]

  • Expert Insights: For halogenated compounds, MS is particularly diagnostic. The presence of two bromine atoms in our target molecule creates an unmistakable isotopic signature that serves as a "molecular fingerprint."[12][13]

  • Experimental Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, and ionized.[12] Electron Ionization (EI) at 70 eV is a common method that induces reproducible fragmentation.[12]

  • Expected Data:

    • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. This is definitive proof of the presence of two bromine atoms.

    • Fragmentation: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺), cleavage of the benzyl group to give a C₇H₇⁺ peak (m/z = 91), and cleavage of the benzyloxy bond.[14]

C. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups.[15]

  • Expert Insights: While not as structurally detailed as NMR or MS, IR is a fast, simple, and non-destructive method to confirm that the key functional groups expected in the molecule are present.

  • Experimental Protocol: A small amount of the sample is analyzed, often as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.[16]

  • Expected Data:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and benzylic CH₂).

    • ~1600, 1500 cm⁻¹: Aromatic C=C stretching.

    • ~1250 cm⁻¹: Aryl-O-C stretching (ether linkage).

    • ~850-550 cm⁻¹: C-Br stretching.

Part 3: Head-to-Head Analysis & Strategic Recommendations

The choice of analytical technique depends on the question being asked. The following table and workflow provide a direct comparison to guide this decision-making process.

Comparative Data Summary
Feature Single-Crystal X-ray (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry, packingMolecular connectivity (C-H framework), electronic environmentMolecular weight, elemental formula (HRMS), isotopic informationPresence of functional groups
Sample Requirement High-quality single crystal~5-10 mg, soluble<1 mg, often volatile<1 mg, solid or liquid
Key Advantage for this Molecule Unambiguously determines the conformation and dihedral angles between rings.Determines the precise proton and carbon environment and confirms connectivity.Confirms the presence of two bromine atoms via the unique isotopic pattern.Fast confirmation of ether, aromatic, and alkene functional groups.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Provides solution-state information, which may differ from solid-state; conformation is inferred.Does not provide direct information on connectivity or stereochemistry.Provides limited structural detail beyond functional groups.
Workflow for Comprehensive Structural Elucidation

The following diagram illustrates a logical workflow for characterizing a novel compound like 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene, leveraging the complementary strengths of each technique.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Confirmation cluster_2 Definitive 3D Structure Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR Confirm Functional Groups MS Mass Spectrometry Synthesis->MS Confirm MW & Dibromo Presence NMR 1D & 2D NMR (¹H, ¹³C, COSY) IR->NMR MS->NMR Structure_Proposed Proposed Structure (Connectivity Confirmed) NMR->Structure_Proposed Determine Connectivity Crystallization Crystallization Attempts Structure_Proposed->Crystallization Need Solid-State Conformation SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Good Crystal Obtained Final_Structure Absolute 3D Structure (Conformation Determined) SCXRD->Final_Structure

Caption: A logical workflow for the complete structural characterization of a novel organic compound.

Conclusion and Final Recommendation

The comprehensive characterization of 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene requires an integrated analytical approach.

  • Initial Verification: Mass Spectrometry and Infrared Spectroscopy should be used as rapid initial checks. MS is critical and will provide definitive evidence of the molecular weight and the presence of two bromine atoms through its unique isotopic pattern.[12][13] IR will quickly confirm the expected functional groups.

  • Connectivity and Core Structure: NMR Spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecular framework. ¹H and ¹³C NMR experiments will confirm the relative positions of all substituents and establish the carbon-hydrogen backbone.

  • Absolute 3D Structure: For an unambiguous understanding of the molecule's spatial arrangement, including the crucial dihedral angle between the aromatic rings and the stereochemistry of the ethenyl group, Single-Crystal X-ray Diffraction is indispensable. It is the only technique that moves beyond connectivity to provide a high-resolution, definitive 3D structure.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. (URL not available)
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. (URL: [Link])

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (URL: [Link])

  • Advanced Organic Chemistry: 1H NMR spectrum of 1,1-dibromoethane. Doc Brown's Chemistry. (URL: [Link])

  • Advanced Organic Chemistry: 1H NMR spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. (URL: [Link])

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. (URL: [Link])

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. (URL: [Link])

  • Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. National Center for Biotechnology Information. (URL: [Link])

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. (URL: [Link])

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. ResearchGate. (URL: [Link])

  • Supporting Information for Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)- 1H,1'H-4,4'-bipyridinylidene. The Royal Society of Chemistry. (URL: [Link])

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. (URL: [Link])

  • (PDF) SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL. ResearchGate. (URL: [Link])

  • (E)-N′-[4-(Dimethylamino)benzylidene]-2-methoxybenzohydrazide. National Center for Biotechnology Information. (URL: [Link])

  • Preparation and X‑ray Structural Study of 1‑Arylbenziodoxolones. American Chemical Society. (URL: [Link])

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. American Chemical Society. (URL: [Link])

  • X-ray powder diffraction study of five benzyloxy-benzene derivatives. ResearchGate. (URL: [Link])

  • 4-Dimethylamino-N′-(2-methoxybenzylidene)benzohydrazide. National Center for Biotechnology Information. (URL: [Link])

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. (URL: [Link])

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. (URL: [Link])

  • 3,4-Dibromostyrene. PubChem. (URL: [Link])

  • 3,5-Dibromostyrene. PubChem. (URL: [Link])

  • 2,4-Dibromostyrene. PubChem. (URL: [Link])

  • Bromination–Dehydrobromination/Debromination of N-Methyl- N-(2-phenylethenyl)trifluoromethanesulfonamide. ResearchGate. (URL: [Link])

  • Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journals. (URL: [Link])

  • 4-Benzyloxy-2-bromo-1-methoxybenzene. National Center for Biotechnology Information. (URL: [Link])

  • (PDF) Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene Chemical Profiling and Hazard Assessment 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (CAS 347377-09-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Chemical Profiling and Hazard Assessment

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (CAS 347377-09-7) is a specialized halogenated organic intermediate frequently utilized in advanced organic synthesis, such as the Corey-Fuchs reaction for terminal alkyne preparation[1]. Because it contains a high mass percentage of bromine, its handling and end-of-life disposal demand strict adherence to halogenated organic protocols.

Causality in Handling & Disposal: The presence of the dibromoalkene moiety makes this compound susceptible to light-induced degradation and highly reactive towards strong nucleophiles. More critically, its high bromine content dictates its waste pathway. Improper incineration of brominated organics at standard temperatures can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[2]. Therefore, it must be strictly segregated into dedicated halogenated waste streams destined for high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize hydrogen bromide (HBr) gas[3].

Table 1: Quantitative Chemical & Disposal Parameters

ParameterValue / SpecificationOperational Implication
Molecular Formula C16H14Br2O2Contains aromatic and ether linkages.
Molecular Weight 398.09 g/mol Heavy organic intermediate.
Halogen Content (Br) ~40.1% by massStrictly mandates "Halogenated Waste" segregation.
Incineration Requirement >1000°CPrevents toxic PBDD/PBDF byproduct formation[2].
Max Container Fill 90% of total capacityAllows for vapor expansion during storage[4].
Water Content Limit <10% in solvent wastePrevents phase separation in bulk disposal[4].

Operational Safety & Handling Workflow

To ensure a self-validating safety system, researchers must integrate physical barriers with procedural checks during active use.

Step-by-Step Handling Protocol:

  • Preparation & PPE: Equip standard personal protective equipment (nitrile gloves, flame-resistant lab coat, safety goggles). Validation: Verify glove integrity via the air-inflation test prior to handling.

  • Engineering Controls: Conduct all transfers and reactions within a certified chemical fume hood maintaining a minimum face velocity of 100 linear feet per minute (LFM)[5].

  • Handling: Weigh the compound using anti-static weigh boats. Because it is a brominated ether, avoid prolonged exposure to ambient light and air to minimize degradation.

  • Validation Check: After transfer, inspect the balance and surrounding hood area for residual particulate or oil. Decontaminate with a compatible non-halogenated solvent (e.g., acetone) and wipe down.

HandlingWorkflow Start 4-(2,2-Dibromoethenyl)-2-methoxy- 1-benzyloxybenzene PPE Don PPE & Validate (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (>100 LFM Face Velocity) PPE->Hood Weighing Weighing & Transfer (Anti-static, Light-shielded) Hood->Weighing Reaction Execute Synthesis (e.g., Corey-Fuchs) Weighing->Reaction Decon Decontaminate Area (Acetone Wipe) Reaction->Decon

Operational workflow for safe handling and pre-disposal management of the compound.

Step-by-Step Disposal Methodology

The disposal of this compound must comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated compounds[6][7]. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and environmental risks[8].

Step-by-Step Halogenated Waste Segregation:

  • Segregation: Direct all reaction mixtures, filtrates, and solvent washes containing this compound into a designated "Halogenated Organic Waste" container. Never dispose of organic liquids down the drain[5][9].

  • Containment: Use UN-approved, chemically compatible containers (e.g., UN 3H1/X1.9 high-density polyethylene cans)[4]. Ensure the container is vapor-tight and spill-proof[5].

  • Self-Validating Labeling: Attach a GHS-compliant Hazardous Waste label the moment the first drop of waste is added[5]. Validation Step: Cross-reference the waste log with the reaction protocol to ensure no incompatible chemicals (e.g., strong oxidizers, heavy metals, or water-reactive substances) have been introduced[8]. Write out full chemical names—do not use abbreviations[5].

  • Storage Limits: Fill the container to a maximum of 90% capacity to allow for thermal expansion[4]. Store in a ventilated secondary containment tray away from strong acids or bases.

  • Final Validation & Logistics: Once full, or at the 3-month regulatory limit, tightly fasten the cap until it clicks. Inspect the container for bulging or deformation (which indicates unwanted gas generation), and transfer it to the institutional Environmental Health and Safety (EHS) staging area for contractor pickup[4].

DisposalPathway WasteGen Reaction Waste Generated CheckHalogen Contains Halogens? (Br > 0%) WasteGen->CheckHalogen HaloWaste Halogenated Waste Stream (UN-Approved Container) CheckHalogen->HaloWaste Yes (Br present) Labeling GHS Labeling (Full Chemical Names) HaloWaste->Labeling Validation Self-Validation: Check for Incompatibles Labeling->Validation Storage Secondary Containment (<90% Fill, <3 Months) Validation->Storage Incineration High-Temp Incineration (Caustic Scrubbing) Storage->Incineration

Decision matrix and logistical pathway for segregating and disposing of halogenated waste.

Emergency Spill Response Plan

In the event of a spill involving 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (either as a pure substance or dissolved in a halogenated solvent):

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Contain: Surround the spill with inert, halogen-compatible absorbent materials (e.g., spill control pillows or amorphous silica)[5]. Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and deposit it into a solid hazardous waste bag or bucket.

  • Label & Dispose: Label the cleanup materials as "Halogenated Solid Waste contaminated with 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene" and submit for immediate EHS collection.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. epa.gov.[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. p2infohouse.org.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. illinois.edu.[Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations. westlaw.com.[Link]

  • 8.1 Organic solvent waste - Kemicentrum. lu.se.[Link]

  • Hazardous Waste and Disposal - American Chemical Society - ACS.org. acs.org.[Link]

  • Perspective on halogenated organic compounds - PMC - NIH. nih.gov.[Link]

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Handling

Personal protective equipment for handling 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Advanced Safety and Operational Protocol for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Handling comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Handling complex halogenated aromatics requires a mechanistic understanding of why specific safety controls are deployed. This guide provides a self-validating, step-by-step operational framework for handling 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene, ensuring scientific integrity, regulatory compliance, and absolute personnel safety.

Chemical Profiling & Mechanistic Toxicology

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (CAS: 347377-09-7) is a specialized synthetic intermediate frequently utilized in the one-carbon elongation of aryl aldehydes and the construction of complex tellurophene or alkyne frameworks via Corey-Fuchs-type pathways[1].

The Causality of Hazard: The primary hazard of this molecule stems directly from its gem-dibromoalkene moiety. This functional group is highly reactive toward nucleophiles and can undergo oxidative amidation even under mild atmospheric oxygen conditions[2]. Biologically, this reactivity makes the compound a potent electrophile capable of alkylating cellular proteins, leading to severe skin irritation (H315), serious eye damage (H318), and respiratory tract irritation (H335)[3],[4]. Furthermore, the bulky benzyloxy and methoxy groups significantly increase the molecule's lipophilicity, allowing it to rapidly permeate the stratum corneum if dermal barrier protection fails.

Table 1: Quantitative Chemical & Hazard Data

PropertyValue / Specification
Chemical Name 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
CAS Number 347377-09-7[5]
Molecular Formula C16H14Br2O2[5]
Molecular Weight 398.09 g/mol [5]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage), H335 (Respiratory irritation), H410 (Aquatic toxicity)[3]

Personal Protective Equipment (PPE) Matrix: The Causality of Selection

Selecting PPE for halogenated aromatics requires an understanding of polymer permeation dynamics. Aromatic and halogenated hydrocarbons will rapidly attack and swell natural rubber, neoprene, and standard thin nitrile, expanding the polymer pores and carrying the toxicant directly to the skin[6],[7].

Table 2: Elastomer Compatibility for Halogenated Aromatics

Glove MaterialResistance ProfileOperational Recommendation
Viton (FKM) Excellent. High resistance to swelling and permeation by aromatics[8].Primary Choice. Mandatory for extended handling or reaction workups.
Polyvinyl Alcohol (PVA) Excellent (Dry). Exceptional resistance to halogenated solvents[8].Alternative. PVA is water-soluble; strictly limit to anhydrous workflows[8].
Nitrile (Heavy Duty) Poor to Fair. Rapid permeation by halogenated compounds[9].Incidental Contact Only. Must double-glove and change immediately upon contamination.
Natural Rubber / Butyl Poor. Highly vulnerable to aliphatic/aromatic degradation[7].Do Not Use. Will fail rapidly upon chemical contact[6].

Self-Validating Protocol: Before handling, perform a tactile and pneumatic inspection of your Viton gloves. Trap air in the glove and squeeze to identify micro-tears[8].

Operational Workflow & Handling Protocols

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450), all chemical manipulations must utilize appropriate engineering controls to keep exposure well below permissible limits[10],[11].

G A 1. Engineering Controls Verify Fume Hood >100 fpm Check Sash Height B 2. PPE Verification Inspect Viton Gloves Don Face Shield A->B C 3. Chemical Handling Weighing & Transfer Under Inert Atmosphere B->C D 4. Reaction Execution Monitor for Exotherms Keep System Closed C->D E 5. Waste Segregation Isolate as Halogenated Organic Waste (RCRA) D->E

Workflow for the safe handling and processing of halogenated aromatic compounds.

Step-by-Step Methodology:

  • Engineering Control Validation: Do not rely solely on digital hood monitors. Self-Validation: Tape a small piece of tissue to the bottom of the fume hood sash. Visually confirm continuous, inward deflection to ensure a face velocity of 80–120 fpm before opening the chemical container.

  • Weighing and Transfer: Because the compound contains a heavy dibromoalkene group, it can generate hazardous particulates. Weigh the compound using an enclosed analytical balance inside the fume hood. Use anti-static weighing boats to prevent particulate aerosolization.

  • Reaction Setup: Transfer the pre-weighed solid into a reaction flask equipped with a septum. Purge with Argon or N₂ to prevent unwanted oxidative amidation reactions triggered by atmospheric oxygen[2].

  • Decontamination: Wipe down spatulas and balances with a compatible solvent (e.g., acetone) inside the hood, allowing the solvent to evaporate before removing the tools.

Spill Response & Halogenated Waste Disposal Plan

The Causality of Segregation: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated organic waste must be strictly segregated from non-halogenated waste[12],[13]. Incineration of halogens (like bromine) requires specialized twin-chamber facilities capable of reaching >1100°C with caustic scrubbers to neutralize hydrobromic acid (HBr) gas and prevent the synthesis of highly toxic brominated dioxins and furans[14],. Mixing non-halogenated solvents with halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing institutional disposal costs and environmental burden[13].

Disposal Protocol:

  • Primary Containment: Collect all reaction filtrates, wash solvents, and contaminated consumables in a heavy-duty HDPE carboy explicitly labeled: "Hazardous Waste: Halogenated Organics (Contains Bromine)"[15].

  • Chemical Compatibility: Ensure no strong bases or oxidizing agents are added to this container, as gem-dibromoalkenes can react violently or degrade into toxic byproducts under basic conditions.

  • Spill Cleanup: In the event of a spill, immediately evacuate the immediate area. Do not use combustible materials (like paper towels) for large spills. Cover the spill with a commercial chemical absorbent or dry sand, sweep it up using non-sparking tools, and deposit the saturated absorbent into the Halogenated Waste container[16].

Sources

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